Ethyl 5-ethoxy-6-oxo-1,6-dihydro-3-pyridinecarboxylate
Ethyl 5-ethoxy-6-oxo-1,6-dihydro-3-pyridinecarboxylate
Brand Name:
Vulcanchem
CAS No.:
102015-08-7
VCID:
VC0008877
InChI:
InChI=1S/C10H13NO4/c1-3-14-8-5-7(6-11-9(8)12)10(13)15-4-2/h5-6H,3-4H2,1-2H3,(H,11,12)
SMILES:
CCOC1=CC(=CNC1=O)C(=O)OCC
Molecular Formula:
C10H13NO4
Molecular Weight:
211.217
Ethyl 5-ethoxy-6-oxo-1,6-dihydro-3-pyridinecarboxylate
CAS No.: 102015-08-7
Cat. No.: VC0008877
Molecular Formula: C10H13NO4
Molecular Weight: 211.217
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102015-08-7 |
|---|---|
| Molecular Formula | C10H13NO4 |
| Molecular Weight | 211.217 |
| IUPAC Name | ethyl 5-ethoxy-6-oxo-1H-pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C10H13NO4/c1-3-14-8-5-7(6-11-9(8)12)10(13)15-4-2/h5-6H,3-4H2,1-2H3,(H,11,12) |
| Standard InChI Key | AFMHBWWQPYINDI-UHFFFAOYSA-N |
| SMILES | CCOC1=CC(=CNC1=O)C(=O)OCC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator